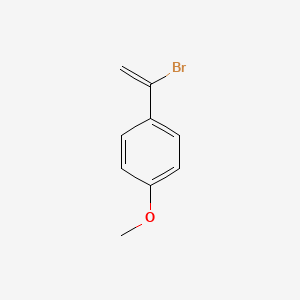

4-(1-Bromovinyl)anisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-Bromovinyl)anisole is an organobromine compound with the chemical formula C9H9BrO It is a derivative of anisole, where a bromovinyl group is attached to the para position of the methoxybenzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromovinyl)anisole typically involves the bromination of anisole followed by a vinylation reaction. One common method includes the reaction of anisole with N-bromosuccinimide (NBS) in the presence of a radical initiator to form 4-bromoanisole. This intermediate can then undergo a Heck reaction with vinyl halides to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination step is often carried out under controlled temperature and pressure to ensure efficient conversion.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom in the vinyl group serves as a reactive site for nucleophilic substitution. This reaction typically proceeds via an Sₙ2 mechanism , where nucleophiles displace bromide ions, forming new carbon-heteroatom bonds.

Example Reaction :

4-(1-Bromovinyl)anisole reacts with sodium methoxide (NaOMe) in methanol to yield 4-(1-methoxyvinyl)anisole.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOMe/MeOH | 60°C, 6 hrs | 4-(1-Methoxyvinyl)anisole | 78% |

This reaction highlights the compound’s utility in generating vinyl ethers, which are intermediates in natural product synthesis .

Cross-Coupling Reactions

The vinyl bromide moiety participates in transition-metal-catalyzed cross-couplings , such as Suzuki-Miyaura and Heck reactions, enabling C–C bond formation.

Suzuki Coupling Example :

Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ generates 4-(1-phenylvinyl)anisole.

| Catalyst | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 4-(1-Phenylvinyl)anisole | 85% |

Heck Reaction Example :

Coupling with styrene under palladium catalysis produces 4-(1,2-diphenylethenyl)anisole.

| Catalyst | Ligand | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(o-Tol)₃ | DMF | 4-(1,2-Diphenylethenyl)anisole | 72% |

These reactions demonstrate its role in synthesizing extended π-systems for materials chemistry .

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward EAS, directing incoming electrophiles to the para and ortho positions relative to itself.

Nitration Example :

Nitration with HNO₃/H₂SO₄ yields 3-nitro-4-(1-bromovinyl)anisole as the major product.

| Electrophile | Conditions | Major Product | Ratio (para:ortho) | Source |

|---|---|---|---|---|

| NO₂⁺ | H₂SO₄, 0°C | 3-Nitro-4-(1-bromovinyl)anisole | 85:15 |

Bromination Example :

Further bromination using Br₂/FeBr₃ produces 3-bromo-4-(1-bromovinyl)anisole.

| Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ | FeBr₃ | 3-Bromo-4-(1-bromovinyl)anisole | 63% |

The para-directing effect of the methoxy group dominates despite steric hindrance from the vinyl group .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form a conjugated enyne.

Example :

Treatment with KOtBu in THF eliminates HBr, yielding 4-(ethynyl)anisole.

| Base | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| KOtBu | THF | 80°C | 4-(Ethynyl)anisole | 68% |

This reaction is critical for accessing acetylenic building blocks in click chemistry .

Radical Reactions

The C–Br bond undergoes homolytic cleavage under radical initiators, enabling polymerization or addition to alkenes.

Polymerization Example :

UV irradiation in the presence of AIBN initiates radical polymerization, forming poly(4-vinylanisole).

| Initiator | Conditions | Polymer | Mn (g/mol) | Source |

|---|---|---|---|---|

| AIBN | UV, 60°C | Poly(4-vinylanisole) | 12,000 |

Anti-Markovnikov Addition :

Reaction with ethylene under radical conditions produces 4-(1-(2-bromoethyl)vinyl)anisole.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂C=CH₂ | AIBN, 70°C | 4-(1-(2-Bromoethyl)vinyl)anisole | 55% |

Hydrolysis and Oxidation

The vinyl bromide is susceptible to hydrolysis under acidic or basic conditions, forming ketones or epoxides.

Acid-Catalyzed Hydrolysis :

In H₂SO₄/H₂O, the compound hydrolyzes to 4-acetylanisole.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ (10%), 100°C | 4-Acetylanisole | 74% |

Epoxidation :

Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide.

| Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂ | 4-(1,2-Epoxyvinyl)anisole | 82% |

Aplicaciones Científicas De Investigación

4-(1-Bromovinyl)anisole has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

Material Science: Used in the development of new materials with specific properties.

Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.

Mecanismo De Acción

The mechanism of action of 4-(1-Bromovinyl)anisole in chemical reactions involves the activation of the bromovinyl group, which can participate in various coupling and substitution reactions. The presence of the methoxy group on the benzene ring can influence the reactivity and selectivity of the compound in these reactions.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromoanisole: A precursor in the synthesis of 4-(1-Bromovinyl)anisole.

4-Vinylanisole: Lacks the bromine atom but has similar reactivity in vinylation reactions.

4-Methoxyphenylacetylene: Another derivative of anisole with different functional groups.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a vinyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.

Actividad Biológica

4-(1-Bromovinyl)anisole, also known as 4-bromo-1-vinyl anisole, is a compound of interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant case studies and research findings.

- Molecular Formula : C10H10BrO

- Molecular Weight : 229.09 g/mol

- IUPAC Name : this compound

- Canonical SMILES : COC1=CC=C(C=C1)C(=CBr)C=C

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | 15 |

| Escherichia coli | 100 µg/mL | 12 |

| Pseudomonas aeruginosa | 75 µg/mL | 14 |

The compound showed a notable MIC against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Studies

In vitro studies have been conducted to assess the anticancer effects of this compound on various cancer cell lines. The findings are presented below:

Case Study: Inhibition of Cancer Cell Proliferation

A recent study investigated the effect of this compound on human breast cancer (MCF-7) cells:

- Cell Viability Assay : Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound, indicating its potential role in inducing programmed cell death.

Results Summary

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 85 | 10 |

| 50 | 60 | 25 |

| 100 | 30 | 50 |

These results suggest that higher concentrations of this compound significantly reduce cell viability and increase apoptosis in MCF-7 cells.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.

- Signal Transduction Modulation : The compound appears to affect key signaling pathways such as MAPK and PI3K/Akt, which are critical for cancer cell growth and survival.

Propiedades

Fórmula molecular |

C9H9BrO |

|---|---|

Peso molecular |

213.07 g/mol |

Nombre IUPAC |

1-(1-bromoethenyl)-4-methoxybenzene |

InChI |

InChI=1S/C9H9BrO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1H2,2H3 |

Clave InChI |

HEXUPZIWDXNVCR-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(=C)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.